D-Isoglutamine benzyl ester hydrochloride

Description

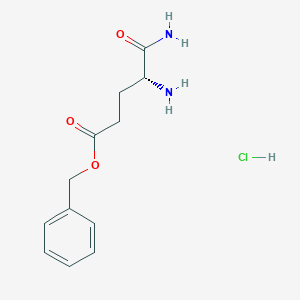

Structure

3D Structure of Parent

Properties

IUPAC Name |

benzyl (4R)-4,5-diamino-5-oxopentanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3.ClH/c13-10(12(14)16)6-7-11(15)17-8-9-4-2-1-3-5-9;/h1-5,10H,6-8,13H2,(H2,14,16);1H/t10-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSXVFJRDTASLQJ-HNCPQSOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CCC(C(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)CC[C@H](C(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18800-75-4 | |

| Record name | Pentanoic acid, 4,5-diamino-5-oxo-, phenylmethyl ester, hydrochloride (1:1), (4R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18800-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

D-Isoglutamine Benzyl Ester Hydrochloride: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

This document serves as an in-depth technical guide on D-Isoglutamine benzyl ester hydrochloride, a pivotal chemical entity in modern pharmaceutical research and organic synthesis. It is intended for an audience of researchers, scientists, and professionals in drug development, providing not just foundational knowledge but also practical, field-tested insights.

Core Chemical Identity and Physicochemical Properties

D-Isoglutamine benzyl ester hydrochloride is a derivative of D-glutamic acid, a non-proteinogenic amino acid. The "isoglutamine" nomenclature indicates that the amide functionality is at the γ-carboxyl group, leaving the α-carboxyl group available for modification. The benzyl ester serves as a protecting group for the α-carboxyl group, while the hydrochloride salt form enhances the compound's stability and solubility. This specific arrangement of functional groups makes it a highly versatile intermediate, particularly in the field of peptide synthesis.

A comprehensive understanding of its physicochemical properties is essential for its effective application in experimental design, influencing decisions on solvent systems, reaction conditions, and purification methodologies.

Table 1: Physicochemical Properties of D-Isoglutamine Benzyl Ester Hydrochloride

| Property | Value | Source(s) |

| Molecular Formula | C12H17ClN2O3 | [1] |

| Molecular Weight | 272.73 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 158-162 °C | [2] |

| Solubility | Data not readily available in searched results. | |

| Storage Conditions | -20°C | [2] |

The hydrochloride salt form is crucial for enhancing the compound's solubility in aqueous solutions compared to its free base form. The specified melting point range is a key indicator of purity, a critical parameter in regulated environments such as Good Manufacturing Practice (GMP). Appropriate storage at low temperatures is vital to prevent the hydrolysis of the benzyl ester and maintain the compound's long-term integrity.

Synthesis and Purification: A Mechanistic Approach

The synthesis of D-Isoglutamine benzyl ester hydrochloride is a multi-step process that requires precise control over protecting group chemistry to achieve the desired regioselectivity. A conceptual understanding of the synthetic strategy is invaluable for optimization and troubleshooting.

Conceptual Synthetic Workflow:

Sources

D-Isoglutamine Benzyl Ester Hydrochloride: A Foundational Building Block in Peptide Chemistry and Immunology

An In-Depth Technical Guide for Researchers

Prepared by a Senior Application Scientist, this guide provides an in-depth exploration of D-Isoglutamine benzyl ester hydrochloride, a critical reagent for researchers, chemists, and professionals in drug development. We will move beyond simple descriptions to uncover the causality behind its applications, providing field-proven insights into its strategic use in complex synthetic and biological workflows.

Core Identity and Physicochemical Properties

D-Isoglutamine benzyl ester hydrochloride is a protected derivative of D-glutamic acid. In this compound, the side-chain (gamma) carboxylic acid is protected as a benzyl ester, while the alpha-amino group remains free, and the molecule is supplied as a stable hydrochloride salt. This specific arrangement of protecting groups is not arbitrary; it is a deliberate chemical strategy that makes it an invaluable tool for multi-step syntheses.

The benzyl ester protection of the side-chain carboxyl group is crucial. It renders the side-chain unreactive during peptide coupling reactions, where the goal is to form an amide bond exclusively at the alpha-carboxyl group (which, in this specific reagent, is already an amide, forming the "isoglutamine" structure). The hydrochloride salt enhances the compound's stability and improves its solubility in relevant polar solvents used during synthesis.[1]

Table 1: Physicochemical Properties of D-Isoglutamine Benzyl Ester Hydrochloride

| Property | Value | Source |

| IUPAC Name | benzyl (4R)-4,5-diamino-5-oxopentanoate;hydrochloride | [2] |

| Molecular Formula | C₁₂H₁₇ClN₂O₃ | [2] |

| Molecular Weight | 272.73 g/mol | [2] |

| CAS Number | 18800-75-4 | [2] |

| Appearance | White to off-white powder | N/A |

| Storage | 2-8°C, dry | [1] |

Primary Application: A Cornerstone of Peptide Synthesis

The principal application of D-Isoglutamine benzyl ester hydrochloride is as a specialized building block in peptide synthesis, particularly for creating peptides containing the D-isoglutamine residue. The incorporation of non-natural D-amino acids like this one can significantly alter a peptide's structure, stability against enzymatic degradation, and biological activity.[3]

The Rationale of Chemical Protection

In peptide synthesis, whether on a solid support or in solution, uncontrolled reactions lead to a complex mixture of undesired products. Protecting reactive functional groups is therefore essential.[3][4] D-Isoglutamine benzyl ester hydrochloride is an exemplar of this principle:

-

Side-Chain Protection : The benzyl ester (Obzl) group on the γ-carboxyl function prevents it from reacting with the activated carboxyl group of the incoming amino acid during a coupling step.

-

Deprotection Strategy : The benzyl group is typically stable to the conditions used for removing N-terminal protecting groups like Fmoc (piperidine) or Boc (trifluoroacetic acid). It is selectively removed later, most commonly via catalytic hydrogenolysis (e.g., using H₂ gas with a palladium catalyst), which cleaves the ester without affecting most other functional groups in the peptide.[3][5] This orthogonality is key to a successful synthetic strategy.

Workflow: Incorporation of D-Isoglutamine into a Peptide Chain

The following diagram illustrates the logical flow of incorporating D-Isoglutamine benzyl ester hydrochloride into a growing peptide chain using a standard solution-phase synthesis approach.

Sources

An In-depth Technical Guide to the Structure and Synthesis of D-Isoglutamine Benzyl Ester Hydrochloride

This guide provides a comprehensive overview of the chemical structure, properties, and synthetic routes for D-Isoglutamine benzyl ester hydrochloride, a crucial building block in peptide synthesis and drug development. The content is tailored for researchers, scientists, and professionals in the pharmaceutical and biotechnology sectors, offering field-proven insights and detailed methodologies.

Introduction: The Significance of D-Isoglutamine Benzyl Ester Hydrochloride in Modern Chemistry

D-Isoglutamine benzyl ester hydrochloride is a protected derivative of D-isoglutamine, an isomer of the more common amino acid, glutamine. In D-isoglutamine, the amide group is at the α-position (C1), while the carboxylic acid is at the γ-position (C5) of the glutamic acid backbone.[1] This structural arrangement makes it a valuable component in the synthesis of complex peptides and peptidomimetics, where precise control over the connectivity of the side chain is paramount.

The strategic protection of the γ-carboxylic acid as a benzyl ester and the α-amino group as a hydrochloride salt serves two primary purposes. The benzyl ester prevents the γ-carboxyl group from participating in unwanted side reactions during peptide coupling, and it can be removed under specific conditions that do not affect other protecting groups.[2][3] The hydrochloride salt enhances the compound's stability and solubility in polar solvents, facilitating its handling and use in synthetic protocols.[4][5] Consequently, D-Isoglutamine benzyl ester hydrochloride is an essential intermediate in the development of therapeutics, including immunomodulatory agents and targeted drug delivery systems.[4]

Chemical Structure and Physicochemical Properties

The structural integrity and physicochemical characteristics of D-Isoglutamine benzyl ester hydrochloride are fundamental to its application.

Molecular Structure

The chemical structure of D-Isoglutamine benzyl ester hydrochloride is characterized by a D-glutamic acid core with an amide at the α-position and a benzyl ester at the γ-position. The α-amino group is protonated, forming a hydrochloride salt.

IUPAC Name: benzyl (4R)-4-amino-4-carbamoylbutanoate hydrochloride[6]

Chemical Formula: C₁₂H₁₇ClN₂O₃[2][6]

Molecular Weight: 272.73 g/mol [6]

The stereochemistry at the α-carbon is 'R', denoting the D-configuration, which is crucial for the biological activity of many peptides it is incorporated into.[1]

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below.

| Property | Value | Source(s) |

| Appearance | White crystalline powder | [7] |

| Melting Point | 179 - 186 °C | [7] |

| Solubility | Soluble in polar solvents | [4] |

| Optical Rotation | [α]D²⁰ = -16.0 to -18.5 ° (c=1 in MeOH) | [7] |

| Storage | 2-8°C, dry | [8] |

Synthesis of D-Isoglutamine Benzyl Ester Hydrochloride: A Step-by-Step Guide

The synthesis of D-Isoglutamine benzyl ester hydrochloride can be approached through several strategic routes. Below, two of the most logical and scientifically sound methods are detailed, explaining the causality behind each experimental choice.

Synthetic Route 1: From D-Glutamic Acid

This is a direct and widely applicable approach that involves the selective protection of the γ-carboxyl group, followed by amidation of the α-carboxyl group.

Caption: Workflow for the synthesis of D-Isoglutamine benzyl ester hydrochloride starting from D-Glutamic Acid.

Principle: The key challenge in this step is to selectively esterify the γ-carboxyl group while leaving the α-carboxyl group free for subsequent amidation. The difference in acidity between the two carboxyl groups can be exploited. However, a more robust method involves the use of a catalyst that promotes selective esterification at the γ-position. Copper(II) chloride (CuCl₂) has been shown to be an effective catalyst for this transformation, as it coordinates with the α-amino and α-carboxyl groups, thereby directing the esterification to the γ-position.[9][10]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, suspend D-glutamic acid and a catalytic amount of CuCl₂ (e.g., 0.1 eq) in a mixture of benzyl alcohol (as both reactant and solvent) and a water-azeotroping solvent like cyclohexane.[11]

-

Reaction Conditions: Heat the mixture to reflux. The water generated during the esterification is removed azeotropically and collected in the Dean-Stark trap, driving the reaction to completion.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Purification: After cooling, the reaction mixture is typically worked up by removing the solvent under reduced pressure. The crude product, D-glutamic acid γ-benzyl ester, can be purified by recrystallization.

Principle: The free α-carboxylic acid of the intermediate is converted to an amide. This requires activation of the carboxyl group to facilitate nucleophilic attack by ammonia. Common activating agents include carbodiimides like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like N-hydroxysuccinimide (NHS) to suppress side reactions.

Experimental Protocol:

-

Activation: Dissolve the D-glutamic acid γ-benzyl ester in a suitable aprotic solvent (e.g., dichloromethane or dimethylformamide). Add the coupling agent (e.g., EDC) and an activator (e.g., NHS) and stir at 0°C for a short period to form the active ester.

-

Amidation: Introduce a source of ammonia, such as a solution of ammonia in an organic solvent or ammonium chloride with a non-nucleophilic base (e.g., triethylamine), to the reaction mixture.

-

Reaction Conditions: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

-

Work-up and Purification: The reaction is quenched, and the product is extracted into an organic solvent. The crude D-isoglutamine benzyl ester is purified by column chromatography or recrystallization.

Principle: The final step involves the protonation of the free α-amino group to form the hydrochloride salt. This is typically achieved by treating the purified D-isoglutamine benzyl ester with hydrochloric acid in a suitable solvent.

Experimental Protocol:

-

Salt Formation: Dissolve the purified D-isoglutamine benzyl ester in a dry, aprotic solvent such as diethyl ether or ethyl acetate.

-

Acidification: Bubble dry hydrogen chloride gas through the solution or add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether) dropwise with stirring.

-

Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. The solid is collected by filtration, washed with the solvent, and dried under vacuum to yield the final product.

Synthetic Route 2: From D-Pyroglutamic Acid

An alternative strategy begins with D-pyroglutamic acid, the cyclic lactam of D-glutamic acid.[12] This route can be advantageous as the α-amino group is already part of the lactam ring, simplifying the protection strategy.

Caption: Workflow for the synthesis of D-Isoglutamine benzyl ester hydrochloride starting from D-Pyroglutamic Acid.

Principle: The carboxylic acid of D-pyroglutamic acid is esterified with benzyl alcohol. This can be achieved using standard esterification methods, such as Fischer-Speier esterification with an acid catalyst or by using a carboxyl protecting agent like benzyl chloride in the presence of a base.[13]

Experimental Protocol:

-

Reaction Setup: Dissolve D-pyroglutamic acid in an excess of benzyl alcohol with an acid catalyst (e.g., p-toluenesulfonic acid) and azeotropically remove water using a Dean-Stark apparatus. Alternatively, react D-pyroglutamic acid with benzyl chloride in the presence of a base like triethylamine in an aprotic solvent.[13]

-

Reaction Conditions: Heat the reaction mixture until the starting material is consumed (monitored by TLC).

-

Work-up and Purification: After completion, the reaction is worked up to remove the excess reagents and catalyst. The resulting benzyl D-pyroglutamate is purified, typically by chromatography.

Principle: The lactam ring of benzyl D-pyroglutamate is opened by nucleophilic attack of ammonia. This reaction, known as ammonolysis, selectively cleaves the amide bond of the lactam to form the α-amide and a free α-amino group, yielding D-isoglutamine benzyl ester.

Experimental Protocol:

-

Reaction Setup: Dissolve the purified benzyl D-pyroglutamate in a suitable solvent, such as methanol.

-

Ammonolysis: Saturate the solution with ammonia gas at a low temperature (e.g., 0°C) or add a concentrated solution of ammonia in methanol.

-

Reaction Conditions: Stir the mixture at room temperature in a sealed vessel until the ring-opening is complete (monitored by TLC).

-

Work-up and Purification: Remove the solvent and excess ammonia under reduced pressure. The crude D-isoglutamine benzyl ester is then purified.

This step is identical to Step 3 in Synthetic Route 1.

Conclusion and Future Perspectives

The synthesis of D-Isoglutamine benzyl ester hydrochloride is a critical process for the advancement of peptide-based therapeutics and research. The choice of synthetic route depends on the availability of starting materials, scalability, and desired purity. The methods outlined in this guide provide a robust framework for its preparation, emphasizing the importance of strategic protecting group chemistry and reaction control. As the demand for complex and stereochemically pure peptides continues to grow, the development of even more efficient and sustainable synthetic methodologies for key building blocks like D-Isoglutamine benzyl ester hydrochloride will remain an active area of research.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22802678, D-Isoglutamine benzyl ester hydrochloride. Retrieved from [Link]

- Khan, F. A., Khanam, R., Qasim, M. W., Wang, Y., & Li, Y. (2021). Improved Synthesis of D‐Isoglutamine: Rapid Access to Desmuramyl Analogues of Muramyl Dipeptide for the Activation of Intracellular NOD2 Receptor and Vaccine Adjuvant Applications. ChemistrySelect, 6(48), 13695-13700.

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

-

MySkinRecipes. (n.d.). D-Isoglutamine Benzyl Ester Hydrochloride. Retrieved from [Link]

-

Wikipedia. (n.d.). Isoglutamine. Retrieved from [Link]

- O'Donnell, M. J., & Polt, R. (1982). Five- and six-membered ring opening of pyroglutamic diketopiperazine. The Journal of Organic Chemistry, 47(14), 2663–2666.

- Wang, Q., Liu, L., & Chen, J. (2011). Preparation of D-glutamine from glutamic acid. Applied Biochemistry and Biotechnology, 165(3-4), 843–852.

- Lefrancier, P., Choay, J., Derrien, M., & Lederman, I. (1977). Synthesis of N-acetyl-muramyl-L-alanyl-D-isoglutamine, an adjuvant of the immune response, and of some n-acetyl-muramyl-peptide analogs. International Journal of Peptide and Protein Research, 9(4), 249–257.

-

Bolchi, C., Bavo, F., & Pallavicini, M. (2017). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents. ResearchGate. Retrieved from [Link]

- Charville, H., Jackson, D., Hodges, G., Whiting, A., & Wilson, M. R. (2010). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Molecules, 15(12), 9403–9417.

- Bovin, N. V., Zemlyakov, A. E., & Khorlin, A. Y. (2001). [Synthesis of N-acetylmuramoyl-L-alanyl-D-isoglutamine beta-aryl glycosides]. Bioorganicheskaia khimiia, 27(6), 439–443.

- Li, J. (2015). Preparation method of L-pyroglutamic acid benzyl ester. Google Patents.

-

Bolchi, C., Bavo, F., & Pallavicini, M. (2017). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents. Università degli Studi di Milano. Retrieved from [Link]

-

Wang, Y., Zhang, Y., & Wang, J. (2014). High selective autocatalytic esterification of glutamic acid by benzyl alcohol with CuCl2 promoting. ResearchGate. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyroglutamic acid. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Retrieved from [Link]

- Sova, M., & Sova, M. (2019). Synthesis of (2S,3S)-3-Aroyl Pyroglutamic Acid Amides. Molecules, 24(18), 3338.

- Senthamarai, T., Murugesan, K., & Beller, M. (2020). Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. Chemistry–A European Journal, 26(1), 2303–2308.

- Wang, Y., Zhang, Y., & Wang, J. (2014). High selective autocatalytic esterification of glutamic acid by benzyl alcohol with CuCl2 promoting.

-

Vankat, R. P., & G., R. (2007). Microwave assisted facile synthesis of amino acid benzyl ester p-toluenesulfonate and hydrochloride salts. ResearchGate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 439685, D-Pyroglutamic acid. Retrieved from [Link]

Sources

- 1. Isoglutamine - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chemimpex.com [chemimpex.com]

- 6. researchgate.net [researchgate.net]

- 7. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. air.unimi.it [air.unimi.it]

- 12. Pyroglutamic acid - Wikipedia [en.wikipedia.org]

- 13. CN105130870A - Preparation method of L-pyroglutamic acid benzyl ester - Google Patents [patents.google.com]

The Strategic Role of Benzyl Ester Protection in the Synthesis and Application of D-Isoglutamine Derivatives

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

D-Isoglutamine is a cornerstone chiral building block for a class of potent immunomodulatory agents, most notably Muramyl Dipeptide (MDP) and its synthetic analogues. The chemical architecture of these molecules, which are pivotal in activating the innate immune system via the NOD2 receptor, demands a highly controlled, regioselective synthetic approach. This technical guide provides an in-depth analysis of the critical function of the benzyl ester group in the manipulation of D-Isoglutamine. We will explore the causality behind its selection as a protecting group for the γ-carboxylic acid, detailing its unique advantages in stability, orthogonality, and selective cleavage. This guide will present field-proven experimental protocols for the protection, coupling, and deprotection steps, supplemented by comparative data and logical workflow diagrams to provide a comprehensive resource for professionals in peptide synthesis and drug development.

Introduction: The Synthetic Challenge of D-Isoglutamine

D-Isoglutamine is a non-proteinogenic amino acid distinguished by its γ-amide, a structural feature central to the biological activity of numerous compounds. Its most prominent role is as the C-terminal residue of the dipeptide L-Alanyl-D-Isoglutamine, which forms the minimal bioactive structure of Muramyl Dipeptide (MDP). MDP, originally identified as a component of bacterial cell wall peptidoglycan, is a powerful agonist of the intracellular pathogen recognition molecule, NOD2, making it a subject of intense research for its application as a vaccine adjuvant and a standalone immunotherapeutic agent.

The synthesis of MDP and its derivatives is complicated by the trifunctional nature of D-Isoglutamine, which contains an α-amino group, a γ-amide, and a reactive α-carboxylic acid. To achieve the desired peptide bond formation at the α-amino group without unwanted polymerization or side reactions at the α-carboxyl group, a robust protecting group strategy is not just advantageous—it is essential. The benzyl ester emerges as a preeminent choice for this task, offering a masterful balance of stability and selective reactivity that is fundamental to the successful synthesis of these complex biomolecules. This guide elucidates the multifaceted function of the benzyl ester in this specific chemical context.

The Chemistry of Benzyl Ester Protection: A Strategic Analysis

The selection of a protecting group is dictated by its ability to mask a reactive site under a specific set of reaction conditions and to be removed cleanly under another, distinct set of conditions without disturbing the rest of the molecule. This principle of "orthogonality" is where the benzyl ester excels in the context of D-Isoglutamine chemistry.

Core Function: Masking the α-Carboxylic Acid

The primary function of the benzyl ester is to temporarily convert the α-carboxylic acid of D-Isoglutamine into a non-reactive ester. This protection is critical during the activation of the carboxyl group of the incoming amino acid (e.g., L-Alanine) for peptide bond formation. Without this protection, the free α-carboxyl group of D-Isoglutamine could react, leading to a mixture of undesired products and significantly reducing the yield of the target dipeptide.

The Orthogonality Advantage

In modern peptide synthesis, particularly within the Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy, the benzyl ester provides exceptional orthogonality. It remains stable under the acidic conditions (typically trifluoroacetic acid, TFA) used to remove the N-terminal Boc protecting group of the growing peptide chain. This stability allows for the sequential addition of amino acids to the N-terminus while the C-terminal carboxyl group of D-Isoglutamine remains securely protected.

Selective Deprotection: The Key to the Final Product

The defining advantage of the benzyl ester is its unique susceptibility to cleavage via catalytic hydrogenolysis. This reaction is typically performed under mild, neutral conditions using a palladium catalyst (e.g., palladium on carbon, Pd/C) and a source of hydrogen. The process is highly selective, cleaving the benzylic C-O bond to release the free carboxylic acid and toluene as a benign byproduct. This method is compatible with most other functional groups found in peptides, ensuring the integrity of the final product. While other deprotection methods exist, such as strong acid hydrolysis, they are less favored due to their harshness and potential to cleave other acid-labile groups or racemize chiral centers.

Caption: Logical workflow of benzyl ester protection in D-Isoglutamine synthesis.

Experimental Methodologies & Protocols

The following protocols represent standard, validated procedures for the use of D-Isoglutamine benzyl ester in synthesis. The causality behind reagent choice and reaction conditions is emphasized to provide actionable insights.

Protocol 1: Synthesis of D-Isoglutamine Benzyl Ester p-Toluenesulfonate

This protocol is based on the Fischer-Speier esterification, a classic and reliable method for preparing benzyl esters of amino acids.

Objective: To protect the α-carboxylic acid of D-Isoglutamine via direct esterification.

Materials:

-

D-Isoglutamine

-

Benzyl alcohol (freshly distilled)

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

-

Cyclohexane (or Toluene)

-

Dean-Stark apparatus

-

Diethyl ether

Step-by-Step Methodology:

-

Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.

-

Reagents: To the flask, add D-Isoglutamine (1.0 eq), benzyl alcohol (3.0-5.0 eq), p-toluenesulfonic acid monohydrate (1.1 eq), and cyclohexane (sufficient to fill the flask and Dean-Stark trap).

-

Rationale: Benzyl alcohol is used in excess to drive the equilibrium towards the product. p-TsOH serves as the acid catalyst. Cyclohexane acts as an azeotroping agent to remove water, the byproduct of the esterification, which is collected in the Dean-Stark trap, further driving the reaction to completion.

-

-

Reaction: Heat the mixture to reflux. The reaction progress can be monitored by observing the amount of water collected in the trap. Continue reflux until no more water is formed (typically 4-6 hours).

-

Workup: Cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure.

-

Isolation: Add diethyl ether to the concentrated residue with vigorous stirring to precipitate the product as its p-toluenesulfonate (tosylate) salt.

-

Rationale: The tosylate salt is typically a crystalline, stable solid that is easier to handle and purify than the free base form.

-

-

Purification: Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield D-Isoglutamine benzyl ester p-toluenesulfonate.

Caption: Workflow for the synthesis of D-Isoglutamine benzyl ester.

Protocol 2: Dipeptide Coupling

This protocol outlines the coupling of Boc-L-Alanine to D-Isoglutamine benzyl ester, a key step in MDP synthesis.

Objective: To form the dipeptide Boc-L-Alanyl-D-Isoglutamine benzyl ester.

Materials:

-

D-Isoglutamine benzyl ester p-toluenesulfonate (or hydrochloride)

-

Boc-L-Alanine

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

Step-by-Step Methodology:

-

Activation: In a flask, dissolve Boc-L-Alanine (1.0 eq), EDCI (1.1 eq), and HOBt (1.1 eq) in anhydrous THF. Stir at 0 °C for 30 minutes.

-

Rationale: EDCI is a water-soluble carbodiimide that activates the carboxylic acid of Boc-L-Alanine. HOBt is added to form an active ester intermediate, which suppresses racemization and improves coupling efficiency.

-

-

Amine Deprotonation: In a separate flask, dissolve D-Isoglutamine benzyl ester tosylate (1.0 eq) in anhydrous THF and add DIPEA (1.2 eq). Stir for 10 minutes.

-

Rationale: DIPEA is a non-nucleophilic base used to neutralize the tosylate salt, liberating the free α-amino group of D-Isoglutamine benzyl ester, which is necessary for the coupling reaction.

-

-

Coupling: Add the solution from Step 2 to the activated ester solution from Step 1 at 0 °C. Allow the reaction to warm to room temperature and stir overnight.

-

Workup: Concentrate the reaction mixture. Dissolve the residue in EtOAc and wash sequentially with 5% citric acid, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by column chromatography or recrystallization to yield the protected dipeptide.

Protocol 3: Benzyl Ester Deprotection via Catalytic Transfer Hydrogenation

This is a safe and highly efficient alternative to using pressurized hydrogen gas.

Objective: To cleave the benzyl ester from the protected peptide to yield the final product with a free α-carboxylic acid.

Materials:

-

Protected Peptide (e.g., Boc-L-Alanyl-D-Isoglutamine benzyl ester)

-

10% Palladium on Carbon (Pd/C) catalyst

-

Ammonium formate (HCOONH₄)

-

Methanol (MeOH)

Step-by-Step Methodology:

-

Setup: Dissolve the protected peptide (1.0 eq) in methanol in a round-bottom flask equipped with a stir bar.

-

Catalyst: Carefully add 10% Pd/C (10-20% by weight of the substrate) to the solution.

-

Caution: Pd/C is flammable when dry and may ignite certain solvents. Add it carefully to the solution under an inert atmosphere if necessary.

-

-

Hydrogen Source: To the stirred suspension, add ammonium formate (5.0 eq) in one portion.

-

Rationale: Ammonium formate serves as a hydrogen donor in a process called catalytic transfer hydrogenation. In the presence of the palladium catalyst, it decomposes to produce H₂, CO₂, and NH₃ in situ, avoiding the need for a hydrogen gas cylinder.

-

-

Reaction: Heat the mixture to a gentle reflux (40-60 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup: Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.

-

Isolation: Concentrate the filtrate under reduced pressure to remove the solvent and volatile byproducts. The resulting product can be further purified if necessary.

Data Summary: Comparison of Deprotection Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

| Catalytic Hydrogenolysis | H₂ gas, Pd/C | RT, 1-4 atm H₂ | Very clean, high yield, mild, neutral conditions. | Requires specialized hydrogenation equipment; catalyst is flammable; may reduce other functional groups (e.g., alkynes, some N-O bonds). |

| Catalytic Transfer Hydrogenation | Ammonium formate, Pd/C | Reflux (MeOH/EtOH) | No H₂ gas cylinder needed, convenient for lab scale, mild conditions. | Requires heating; ammonium formate can be difficult to remove from water-soluble products. |

| Acid-Catalyzed Hydrolysis | Strong acids (e.g., HBr/AcOH, TFA) | RT to elevated temp. | Can be effective when hydrogenation is not possible. | Harsh conditions can cleave other acid-labile protecting groups (e.g., Boc, t-butyl esters) and may cause racemization or degradation of sensitive peptides. |

| Photolytic Cleavage | UV light | Mild, RT | Highly selective for photosensitive benzyl derivatives. | Requires specialized photochemical equipment; not applicable to standard benzyl esters. |

Applications in Immunomodulatory Drug Development

The strategic use of D-Isoglutamine benzyl ester is central to the synthesis of novel immunotherapeutics.

Synthesis of MDP and its Analogues

D-Isoglutamine benzyl ester is a frequently cited starting material in patents and literature describing the synthesis of novel MDP derivatives. By protecting the C-terminus, chemists can focus on modifying other parts of the molecule. For example, replacing the N-acetylmuramic acid sugar with other moieties to create "desmuramyl dipeptides" can improve pharmacological properties like cell penetration and reduce side effects such as pyrogenicity. The benzyl ester allows for the initial dipeptide core (L-Alanyl-D-Isoglutamine) to be synthesized reliably before it is coupled to these novel scaffolds.

Caption: Synthetic pathway for MDP analogues highlighting the role of benzyl ester.

Impact on Intermediate Physicochemical Properties

The introduction of the benzyl group transiently increases the lipophilicity of the D-Isoglutamine intermediate. This can be advantageous, improving its solubility in common organic solvents used for peptide coupling (e.g., DCM, THF). Conversely, for purification or handling, the intermediate is often converted to a hydrochloride or tosylate salt, which enhances its crystallinity and solubility in more polar solvents. This ability to modulate solubility through protection and salt formation is a practical but important aspect of its function.

Conclusion

The function of the benzyl ester in D-Isoglutamine chemistry is a prime example of strategic molecular engineering. It is far more than a simple placeholder; it is an enabling tool that provides essential control over reactivity, ensures synthetic orthogonality, and facilitates the construction of complex, biologically significant molecules. Its stability to common reagents and its selective, mild removal by catalytic hydrogenolysis make it an indispensable part of the synthetic chemist's toolkit for developing the next generation of immunomodulatory drugs based on the D-Isoglutamine scaffold. Understanding the causality behind its use—from reaction mechanisms to experimental protocols—is key to leveraging its full potential in research and development.

References

-

Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Benzyl Protection. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]

-

Prestidge, R. L., Harding, D. R. K., & Hancock, W. S. (1976). Use of substituted benzyl esters as carboxyl-protecting groups in solid-phase peptide synthesis. The Journal of Organic Chemistry, 41(15), 2579–2583. [Link]

-

Pore, V. S., et al. (2012). A robust synthesis of N-glycolyl muramyl dipeptide via azidonitration/reduction. Organic & Biomolecular Chemistry, 10(34), 6889-6896. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Benzyl Protecting Groups in Organic Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Deprotection of benzyl in ester substrates. Scientific Diagram. Retrieved from [Link]

- Bajaj, P., et al. (2017). Novel muramyl peptide derivative compound, synthesis and uses thereof.

-

Varghese, S., et al. (2023). Structure-Activity Relationship in NOD2 Agonistic Muramyl Dipeptides. ChemRxiv. [Link]

-

ResearchGate. (2021). Improved Synthesis of D‐Isoglutamine: Rapid Access to Desmuramyl Analogues of Muramyl Dipeptide for the Activation of Intracellular NOD2 Receptor and Vaccine Adjuvant Applications. Request PDF. [Link]

-

ResearchGate. (n.d.). General method to prepare amino acids benzyl esters and to isolate them as p-toluenesulfonate salts. Retrieved from [Link]

-

Pinter, A., et al. (2000). Synthesis of neo-glycosylated L-alanyl-D-isoglutamine derivatives as potential immunoadjuvants. Carbohydrate research, 327(3), 301–313. [Link]

- St-Pierre, Y., et al. (1993). Synthesis and immunoadjuvant activities of 2-acetamido-5-O-acetyl-6-O-acyl-2-deoxy-3-O-[(R)-2-propionyl-L-alanyl-D- isoglutamine]-D-glucofuranoses as potential prodrug forms of 6-O-

An In-depth Technical Guide to the Molecular Weight of D-Isoglutamine Benzyl Ester Hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of D-Isoglutamine benzyl ester hydrochloride, a key reagent in peptide synthesis and pharmaceutical research. The central focus is the compound's molecular weight, a fundamental parameter influencing every stage of research and development, from stoichiometric calculations in synthesis to formulation and quality control. This document moves beyond a simple statement of value to explore the causality behind its determination, the established protocols for its verification, and its practical implications in a laboratory setting. We will detail methodologies for empirical confirmation, including mass spectrometry and chromatography, ensuring that researchers can confidently validate the identity, purity, and molecular integrity of this critical compound.

Compound Identification and Core Physicochemical Properties

D-Isoglutamine benzyl ester hydrochloride is a protected form of the amino acid D-glutamine. The benzyl ester group protects the gamma-carboxylic acid, while the hydrochloride salt enhances stability and solubility in polar solvents, making it a versatile building block in solid-phase and solution-phase peptide synthesis.[1][2]

The definitive molecular weight of D-Isoglutamine benzyl ester hydrochloride is 272.73 g/mol .[1][3] This value is calculated based on its molecular formula, C12H17ClN2O3, which accounts for the D-isoglutamine benzyl ester parent molecule and the associated hydrochloride salt.[3]

The following table summarizes the essential physicochemical data for this compound.

| Property | Value | Source(s) |

| IUPAC Name | benzyl (4R)-4,5-diamino-5-oxopentanoate;hydrochloride | [3] |

| CAS Number | 18800-75-4 | [2][3][4] |

| Molecular Formula | C12H17ClN2O3 | [3] |

| Molecular Weight | 272.73 g/mol (Salt); 236.27 g/mol (Free Base) | [1][3][5] |

| Monoisotopic Mass | 272.0927701 Da | [3] |

| Appearance | White crystalline powder | [2] |

| Common Synonyms | H-D-Glu(OBzl)-NH2·HCl, D-Isoglutamine benzyl ester HCl | [2][3] |

| Storage Conditions | 2-8°C, store in a dry environment | [1][2] |

The Critical Role of Molecular Weight in Research and Drug Development

In drug development, molecular weight is not merely a number; it is a cornerstone of a compound's identity and behavior.

-

Stoichiometric Precision: All synthetic reactions rely on precise molar ratios. An accurate molecular weight is non-negotiable for calculating reagent quantities, ensuring high reaction yields, and minimizing impurities. Using the molecular weight of the free base (236.27 g/mol ) instead of the hydrochloride salt (272.73 g/mol ) would introduce a ~15% error in molar calculations, leading to failed syntheses and downstream purification challenges.[5]

-

Analytical Validation: Techniques like mass spectrometry directly measure mass-to-charge ratios. The experimentally determined mass must match the theoretical molecular weight to confirm the compound's identity.

-

Regulatory Compliance: Submissions to regulatory bodies (e.g., FDA, EMA) require unambiguous characterization of all active pharmaceutical ingredients (APIs) and intermediates. Molecular weight verification is a fundamental component of this characterization package.

Experimental Verification Protocols

Trust in a reagent's identity is paramount. The following protocols outline a self-validating workflow to confirm the molecular weight and structural integrity of D-Isoglutamine benzyl ester hydrochloride. This workflow integrates purity assessment with direct mass measurement, a standard practice in the pharmaceutical industry.

Purity Assessment via High-Performance Liquid Chromatography (HPLC)

Causality: Before confirming molecular weight, one must confirm sample purity. Mass spectrometry of an impure sample can be misleading. HPLC is the gold standard for assessing the purity of non-volatile small molecules.[2]

Step-by-Step Protocol:

-

System Preparation: Use a reverse-phase C18 column equilibrated with a mobile phase mixture of Solvent A (e.g., 0.1% Trifluoroacetic acid in Water) and Solvent B (e.g., 0.1% Trifluoroacetic acid in Acetonitrile).

-

Sample Preparation: Accurately weigh and dissolve a small amount of D-Isoglutamine benzyl ester hydrochloride in the initial mobile phase composition to a final concentration of ~1 mg/mL.

-

Injection: Inject 5-10 µL of the sample onto the column.

-

Elution: Run a linear gradient, increasing the percentage of Solvent B over 20-30 minutes to elute the compound. For example, start at 5% B and ramp to 95% B.

-

Detection: Monitor the elution profile using a UV detector, typically at wavelengths of 214 nm (for the peptide bond) and 254 nm (for the benzyl aromatic ring).

-

Data Analysis: A pure sample should yield a single, sharp, symmetrical peak. Purity is calculated by integrating the area of the main peak and expressing it as a percentage of the total integrated area of all peaks. A purity level of ≥98% is typically required for synthetic applications.[6]

Molecular Weight Confirmation via Mass Spectrometry (MS)

Causality: Mass spectrometry is the definitive technique for determining the molecular weight of a compound by measuring its mass-to-charge ratio (m/z).[7] Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like amino acid derivatives, as it minimizes fragmentation.

Step-by-Step Protocol (ESI-MS):

-

Sample Preparation: Prepare a dilute solution of the compound (~10-100 µM) in a solvent compatible with ESI, such as a 50:50 mixture of acetonitrile and water with 0.1% formic acid. The acid helps promote protonation.

-

Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure mass accuracy.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. As the solvent evaporates, ions of the analyte are released into the gas phase.

-

Mass Analysis: Operate the mass analyzer in positive ion mode to detect protonated molecules. The instrument will scan a relevant mass range (e.g., m/z 100-500).

-

Data Interpretation: The key insight here is that ESI-MS will detect the protonated free base, not the hydrochloride salt. The chloride ion will dissociate in solution. Therefore, the expected primary ion will be the [M+H]⁺ adduct of the D-isoglutamine benzyl ester parent molecule.

-

Theoretical Mass of Free Base (M): 236.1161 g/mol [5]

-

Theoretical Mass of Proton (H⁺): ~1.0073 g/mol

-

Expected [M+H]⁺ Peak: ~237.1234 m/z

-

A high-resolution mass spectrometer should detect this peak with an accuracy of <5 ppm.

Caption: Workflow for ESI-MS based molecular weight verification.

Integrated Analytical Workflow

For comprehensive validation, these techniques should be used in concert. Purity is established first, followed by identity and mass confirmation.

Caption: A comprehensive workflow for analytical validation.

Safety and Handling

While a specific Safety Data Sheet (SDS) for D-Isoglutamine benzyl ester hydrochloride is not universally available, general precautions for handling amino acid derivatives and hydrochloride salts should be strictly followed.[8][9]

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Inhalation: The compound is a fine powder.[2] Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[10] Avoid creating aerosols.

-

Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[9]

-

Storage: Store in a tightly sealed container in a cool, dry place (2-8°C) as recommended to prevent degradation.[1][2]

Conclusion

The molecular weight of D-Isoglutamine benzyl ester hydrochloride is a foundational piece of data, established at 272.73 g/mol . This value, however, is only reliable when the identity and purity of the material are empirically verified. For the researcher and drug development professional, adherence to a rigorous analytical workflow combining chromatographic and spectrometric techniques is not merely best practice—it is essential for generating reproducible, reliable, and defensible scientific results. Understanding the distinction between the salt form used for calculations and the free base detected in mass spectrometry is a critical insight that prevents common errors in characterization.

References

-

PubChem. D-Isoglutamine benzyl ester hydrochloride. National Center for Biotechnology Information. [Link]

-

MySkinRecipes. D-Isoglutamine Benzyl Ester Hydrochloride. [Link]

-

PubChem. D-isoglutamine benzyl ester. National Center for Biotechnology Information. [Link]

-

PubChem. D-Isoglutamine benzyl ester monochlorohydrate. National Center for Biotechnology Information. [Link]

-

PubChem. Isoglutamine benzyl ester. National Center for Biotechnology Information. [Link]

-

AAPPTec. Safety Data Sheet for Glycine benzyl ester hydrochloride salt. [Link]

-

AAPPTec. Safety Data Sheet for H-Glu(OtBu)-OBzl HCl. [Link]

-

Svs Fine Chemicals. L-glutamic Acid Benzyl Ester HCL. [Link]

-

Semantic Scholar. Analytical methods for amino acid determination in organisms. [Link]

-

PubMed. Analytical methods for amino acid determination in organisms. [Link]

-

CABI Digital Library. Amino acid determination. Methods and techniques. [Link]

-

PubMed. Molecular weight determination from amino acid analysis data: a numerical method. [Link]

Sources

- 1. D-Isoglutamine Benzyl Ester Hydrochloride [myskinrecipes.com]

- 2. chemimpex.com [chemimpex.com]

- 3. D-Isoglutamine benzyl ester hydrochloride | C12H17ClN2O3 | CID 22802678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. D-isoglutamine benzyl ester | C12H16N2O3 | CID 12917486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. Relative and Accurate Molecular Weight Determination Methods - Creative Proteomics Blog [creative-proteomics.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. peptide.com [peptide.com]

- 10. peptide.com [peptide.com]

A Technical Guide to the Solubility of D-Isoglutamine Benzyl Ester Hydrochloride in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of D-Isoglutamine benzyl ester hydrochloride (H-D-Glu(OBzl)-NH2·HCl) in organic solvents. It is intended for researchers, scientists, and professionals in drug development and peptide synthesis who utilize this compound and require a deep understanding of its solution behavior. This document moves beyond a simple cataloging of data to explain the underlying chemical principles that govern solubility and provides detailed, field-tested protocols for its empirical determination.

Introduction: The Critical Role of Solubility in Application

D-Isoglutamine benzyl ester hydrochloride is a pivotal building block in the synthesis of complex peptides and active pharmaceutical ingredients (APIs).[1] Its utility is fundamentally linked to its solubility, which dictates the choice of reaction media, purification strategies, and formulation approaches. The presence of a primary amine, an amide, a benzyl ester, and a hydrochloride salt gives this molecule a unique physicochemical profile that demands careful solvent selection for optimal performance.[2] The hydrochloride salt form is specifically designed to enhance stability and improve solubility in polar solvents.

This guide will elucidate the theoretical considerations for solvent selection, present qualitative and extrapolated quantitative solubility data, and provide robust experimental workflows for determining solubility in your own laboratory setting.

Physicochemical Properties and Theoretical Solubility Considerations

Understanding the structural and chemical properties of D-Isoglutamine benzyl ester hydrochloride is paramount to predicting its solubility.

Table 1: Physicochemical Properties of D-Isoglutamine Benzyl Ester Hydrochloride

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₇ClN₂O₃ | |

| Molecular Weight | 272.73 g/mol | |

| Appearance | White crystalline powder | |

| Melting Point | 179 - 186 °C | |

| Key Functional Groups | Primary amine (as HCl salt), primary amide, benzyl ester |

The molecule's solubility is governed by the interplay of these features:

-

Polar, Ionic Character : The primary ammonium hydrochloride group is highly polar and ionic, favoring interactions with polar solvents capable of hydrogen bonding and solvating ions.

-

Hydrogen Bonding : The amide and ammonium groups are excellent hydrogen bond donors, while the carbonyl and ester oxygens are hydrogen bond acceptors. Solvents that can participate in this hydrogen bonding network will be more effective.

-

Apolar Character : The benzyl group introduces a significant nonpolar, aromatic character, suggesting that some degree of solubility may be achieved in less polar organic solvents that can engage in van der Waals interactions.

Based on these principles, we can categorize solvents by their likely efficacy:

-

High Potential Solvents (Polar Protic & Aprotic) : Solvents like methanol, ethanol, Dimethyl Sulfoxide (DMSO), and N,N-Dimethylformamide (DMF) are expected to be effective. Polar protic solvents can hydrogen bond and solvate the ionic hydrochloride, while polar aprotic solvents are excellent at dissolving a wide range of organic molecules.

-

Moderate Potential Solvents (Less Polar) : Solvents such as acetonitrile, and chlorinated solvents like dichloromethane (DCM), may exhibit moderate solubility.

-

Low Potential Solvents (Nonpolar) : Nonpolar solvents like hexanes and toluene are unlikely to be effective solvents due to their inability to interact favorably with the polar and ionic functionalities of the molecule.

Solubility Profile: A Data-Driven Overview

While comprehensive quantitative solubility data for D-Isoglutamine benzyl ester hydrochloride is not extensively published, we can compile qualitative information and draw informed inferences from structurally similar compounds.

Qualitative Observations:

-

Methanol : The compound is known to be soluble in methanol, as this solvent is used for optical rotation measurements.

-

Polar Solvents : The hydrochloride salt is intended to enhance solubility in polar solvents.

Extrapolated Data from Similar Compounds:

A structurally related compound, L-glutamic acid dibenzyl ester hydrochloride (H-Glu(OBzl)-OBzl·HCl), has been reported to have a solubility of 100 mg/mL in DMSO .[3] Given the structural similarities, it is reasonable to hypothesize that D-Isoglutamine benzyl ester hydrochloride will also exhibit high solubility in DMSO.

Table 2: Estimated and Observed Solubility of D-Isoglutamine Benzyl Ester Hydrochloride

| Solvent | Solvent Type | Expected Solubility | Rationale / Observation |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High (>50 mg/mL) | High solubility of structurally similar compounds.[3] |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | High (>50 mg/mL) | Strong solvent for polar and protected amino acids. |

| Methanol | Polar Protic | Moderate to High | Used as a solvent for optical rotation analysis. |

| Ethanol | Polar Protic | Moderate | Similar to methanol, but slightly less polar. |

| Water | Polar Protic | Moderate | The hydrochloride salt enhances aqueous solubility. |

| Acetonitrile | Polar Aprotic | Low to Moderate | Less polar than DMF and DMSO. |

| Dichloromethane (DCM) | Halogenated | Low | May partially solubilize due to the organic backbone. |

| Toluene | Aromatic Hydrocarbon | Very Low / Insoluble | Lacks polarity to solvate the ionic group. |

| Hexanes | Aliphatic Hydrocarbon | Very Low / Insoluble | Nonpolar nature is incompatible with the solute. |

Experimental Determination of Solubility: A Validated Protocol

The following section provides a detailed, step-by-step methodology for the accurate determination of the thermodynamic solubility of D-Isoglutamine benzyl ester hydrochloride. This protocol is designed to be a self-validating system, ensuring robust and reproducible results.

The Shake-Flask Method: The Gold Standard

The equilibrium or thermodynamic solubility is best determined using the shake-flask method, which remains the industry's gold standard. This method measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.

Experimental Workflow Diagram

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Step-by-Step Protocol

Materials and Equipment:

-

D-Isoglutamine benzyl ester hydrochloride (≥99% purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance

-

Calibrated pipettes

-

2 mL glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

HPLC system with a UV detector (e.g., Diode Array Detector)

-

Validated HPLC column (e.g., C18)

-

Volumetric flasks and appropriate glassware for dilutions

Procedure:

-

Preparation of Vials :

-

Accurately weigh approximately 10-20 mg of D-Isoglutamine benzyl ester hydrochloride into a 2 mL glass vial. The key is to ensure an excess of solid will remain after equilibrium is reached.

-

Carefully add a precise volume (e.g., 1.0 mL) of the chosen organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Prepare vials in triplicate for each solvent to ensure statistical validity.

-

-

Equilibration :

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials at a moderate speed for 24 to 48 hours. A 24-hour period is typically sufficient, but a 48-hour period ensures equilibrium for potentially slow-dissolving compounds.

-

-

Phase Separation :

-

After the equilibration period, visually inspect the vials to confirm the presence of undissolved solid.

-

Allow the vials to stand undisturbed for a short period to let the bulk of the solid settle.

-

Centrifuge the vials at a high speed (e.g., 10,000 rpm) for 10-15 minutes to pellet the remaining undissolved solid.

-

-

Sample Preparation for Analysis :

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) without disturbing the solid pellet.

-

Perform an accurate serial dilution of the supernatant with the same solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantification by HPLC-UV :

-

Analyze the diluted samples using a validated HPLC-UV method. A reverse-phase C18 column is often suitable.

-

The mobile phase should be chosen to ensure good peak shape and retention of the analyte. A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% trifluoroacetic acid) is a common starting point.

-

Create a calibration curve using accurately prepared standards of D-Isoglutamine benzyl ester hydrochloride of known concentrations.

-

Determine the concentration of the diluted supernatant by comparing its peak area to the calibration curve.

-

-

Calculation of Solubility :

-

Calculate the concentration of the original, undiluted supernatant by multiplying the measured concentration by the dilution factor.

-

The resulting value is the thermodynamic solubility of the compound in that solvent at the specified temperature, typically expressed in mg/mL or mol/L.

-

Conclusion: A Framework for Practical Application

While a definitive, publicly available database on the solubility of D-Isoglutamine benzyl ester hydrochloride in a wide array of organic solvents is currently limited, this guide provides the necessary framework for any researcher to make informed decisions and empirically determine this critical parameter. The physicochemical nature of the molecule strongly suggests high solubility in polar aprotic solvents like DMSO and DMF, and moderate to high solubility in polar protic solvents such as methanol.

By adhering to the detailed experimental protocol provided, researchers can generate reliable, high-quality solubility data that is crucial for the successful design and execution of synthetic routes, purification schemes, and formulation development. This commitment to rigorous, in-house data generation is a hallmark of sound scientific practice and is essential for advancing research and development in the pharmaceutical and biotechnological sciences.

References

-

PubChem . D-Isoglutamine benzyl ester hydrochloride. National Center for Biotechnology Information. [Link]

-

MySkinRecipes . D-Isoglutamine Benzyl Ester Hydrochloride. [Link]

-

Bapeks . H-D-Glu(OBzl)-NH2.HCl. [Link]

-

PubChem . D-isoglutamine benzyl ester. National Center for Biotechnology Information. [Link]

-

Pal, A. & Lahiri, S. C. (2000). Solubilities of Amino Acids in Different Mixed Solvents. Zeitschrift für Physikalische Chemie, 214(2), 135-146. [Link]

-

Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. [Link]

Sources

stability of D-Isoglutamine benzyl ester hydrochloride powder

An In-Depth Technical Guide to the Stability of D-Isoglutamine Benzyl Ester Hydrochloride Powder

Foreword: From Reagent to Reliable Results

In the landscape of peptide synthesis and drug development, the starting materials are the bedrock upon which successful outcomes are built. D-Isoglutamine benzyl ester hydrochloride, a key protected glutamine derivative, is no exception. Its utility in preventing unwanted side-chain reactions is invaluable, but this utility is predicated on its purity and stability.[1] As researchers and developers, we invest significant resources in our processes; the integrity of a single reagent can be the difference between a breakthrough and a setback. This guide moves beyond the supplier's Certificate of Analysis to provide a deeper, field-proven understanding of the . We will explore the why behind its degradation, the how of its robust analysis, and the practical steps required to ensure its integrity from vial to reaction vessel. This is not merely a set of instructions; it is a framework for building confidence and control into your critical workflows.

The Molecular Profile: Understanding Inherent Vulnerabilities

D-Isoglutamine benzyl ester hydrochloride is a molecule with distinct functional groups whose inherent reactivity dictates its stability profile. The structure features a primary amine (as a hydrochloride salt), a terminal amide, and a benzyl ester. Each presents a potential site for chemical degradation.

-

The Benzyl Ester: This group is the most significant point of vulnerability to hydrolysis. Benzyl esters are widely used as C-terminal protecting groups in peptide chemistry precisely because they can be removed under specific, controlled conditions, such as catalytic hydrogenolysis or treatment with strong acids.[2][3][4] However, they are also susceptible to slower degradation via hydrolysis, particularly when exposed to moisture, which can be accelerated by elevated temperatures or basic conditions.

-

The Amide and Amine: The proximity of the α-amino group to the side-chain amide in the isoglutamine structure creates the potential for intramolecular cyclization. This is a well-documented degradation pathway for glutamine and its derivatives, leading to the formation of a pyroglutamic acid (pGlu) derivative.[5][6][7] This non-enzymatic reaction involves the nucleophilic attack of the primary amine on the side-chain amide, releasing ammonia. While the protonated state of the amine in the hydrochloride salt form provides a degree of protection against this, the risk increases if the material is exposed to conditions that could deprotonate the amine.

Based on these vulnerabilities, we can predict two primary degradation pathways for the solid-state powder, primarily initiated by the ingress of atmospheric moisture.

Diagram 1: Predicted Degradation Pathways

Caption: Primary degradation pathways for D-Isoglutamine Benzyl Ester HCl.

Best Practices for Storage and Handling

Given the vulnerabilities to moisture and heat, a proactive and stringent approach to storage is non-negotiable. Standard supplier recommendations like "store at 2-8°C" provide a starting point, but optimal preservation requires more rigorous measures.[1]

Table 1: Storage and Handling Recommendations

| Parameter | Standard Practice | Senior Scientist Recommendation (Self-Validating Protocol) | Rationale |

| Temperature | 2-8°C | 2-8°C in a dedicated, low-humidity environment. | Prevents excursions to room temperature which can accelerate degradation, especially if minor moisture is present. |

| Atmosphere | Standard Air | Store under an inert atmosphere (Argon or Nitrogen). | Displaces atmospheric moisture, directly inhibiting the primary hydrolysis degradation pathway. |

| Container | Original Supplier Vial | Aliquot into smaller, single-use vials under inert gas. | Prevents repeated exposure of the bulk material to the atmosphere each time a sample is taken, which introduces moisture and oxygen. |

| Light | Ambient Lab Light | Store in amber vials within a sealed, opaque container. | While photolysis is a lesser risk for this specific structure compared to others, it is a standard practice in forced degradation studies and good practice for all reagents.[8] |

| Dessication | None specified | Place the sealed container/vials in a desiccator with fresh desiccant. | Provides a secondary barrier against moisture ingress, ensuring the immediate environment is kept as dry as possible. |

Stability-Indicating Method (SIM): A Protocol for Purity Verification

A stability-indicating analytical method is one that can accurately separate, detect, and quantify the active compound from its potential degradation products, thus providing a true measure of its stability. For D-Isoglutamine benzyl ester hydrochloride, a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the gold standard.[9][10][11]

Experimental Protocol: RP-HPLC for Purity Analysis

This protocol is designed to resolve the parent compound from its primary predicted degradants (D-Isoglutamine and Benzyl Alcohol) and other potential impurities.

Diagram 2: HPLC Purity Analysis Workflow

Caption: Workflow for HPLC-based purity assessment.

Methodology:

-

Mobile Phase Preparation:

-

Mobile Phase A (MPA): 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Water.

-

Mobile Phase B (MPB): 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

-

Causality: TFA acts as an ion-pairing agent, improving peak shape for the amine-containing analytes and maintaining an acidic pH to ensure consistent protonation.

-

-

Sample Preparation:

-

Accurately weigh and dissolve D-Isoglutamine benzyl ester hydrochloride powder in MPA to a final concentration of 1.0 mg/mL.

-

Vortex to ensure complete dissolution.

-

Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

-

Causality: Dissolving in MPA ensures compatibility with the initial mobile phase conditions and prevents peak distortion. Filtering removes any particulates that could damage the HPLC system.

-

-

Chromatographic Conditions:

-

Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

-

Column Temperature: 30°C.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

UV Detection: 215 nm.

-

Causality: 215 nm is optimal for detecting the peptide-like amide bond, providing good sensitivity for both the parent and the D-Isoglutamine degradant.[10] The benzyl group also provides absorbance at this wavelength.

-

Gradient Elution:

-

| Time (min) | % Mobile Phase B |

| 0.0 | 5 |

| 20.0 | 70 |

| 22.0 | 95 |

| 25.0 | 95 |

| 25.1 | 5 |

| 30.0 | 5 |

-

Data Analysis:

-

Integrate all peaks in the chromatogram.

-

Calculate the purity by dividing the peak area of the parent compound by the total area of all peaks, expressed as a percentage.

-

Expected Elution Profile: D-Isoglutamine (highly polar) will elute early. The parent compound will be retained longer due to the hydrophobic benzyl group. Benzyl alcohol will also be retained, likely eluting near the parent peak.

-

Forced Degradation Study: Proactively Identifying Risks

Forced degradation (or stress testing) is the process of intentionally degrading a sample under harsh conditions to rapidly identify likely degradation products and validate the analytical method's stability-indicating power.[8][12] This is a cornerstone of pharmaceutical stability programs and a vital tool for understanding a research reagent's liabilities.

Experimental Protocol: Stress Condition Testing

Diagram 3: Forced Degradation Study Logic

Caption: Logical flow for a forced degradation study.

Methodology:

For each condition, a sample of the compound is stressed, and then analyzed using the HPLC method described in Section 3.0. An unstressed control sample is analyzed for comparison. The goal is to achieve 5-20% degradation of the parent peak.

-

Acid Hydrolysis:

-

Dissolve the compound in 0.1 M HCl to 1 mg/mL.

-

Incubate at 60°C for 24 hours.

-

Before analysis, neutralize a sample aliquot with an equivalent amount of 0.1 M NaOH.

-

Predicted Outcome: Primarily hydrolysis of the benzyl ester to D-Isoglutamine and benzyl alcohol. Potential for some amide hydrolysis or cyclization.

-

-

Base Hydrolysis (Saponification):

-

Dissolve the compound in 0.1 M NaOH to 1 mg/mL.

-

Keep at room temperature for 4 hours.

-

Before analysis, neutralize a sample aliquot with an equivalent amount of 0.1 M HCl.

-

Predicted Outcome: Rapid and significant hydrolysis of the benzyl ester. This is a classic saponification reaction.[13]

-

-

Oxidative Degradation:

-

Dissolve the compound in 3% H₂O₂.

-

Keep at room temperature for 24 hours, protected from light.

-

Predicted Outcome: This molecule has limited sites for facile oxidation. Minor degradation may be observed, but this tests the method's specificity against oxidative impurities.

-

-

Thermal Degradation (Solid State):

-

Place a sample of the solid powder in a vial in an oven at 80°C for 72 hours.

-

Prepare for HPLC analysis as usual.

-

Predicted Outcome: This condition mimics long-term, poor storage. It is likely to accelerate both hydrolysis (if trace moisture is present) and potential cyclization.

-

-

Photostability:

-

Expose the solid powder to a calibrated light source (ICH Q1B guidelines suggest an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).

-

Prepare for HPLC analysis.

-

Predicted Outcome: Tests for light-induced degradation pathways.

-

By analyzing the chromatograms from these stress conditions, one can confirm the identity of the primary degradation peaks (by comparing retention times with standards of D-Isoglutamine and benzyl alcohol, if available) and validate that the HPLC method effectively separates them from the parent compound.

Conclusion: A Proactive Stance on Reagent Integrity

The is not a passive characteristic but a factor that requires active management. Its primary degradation pathways—hydrolysis of the benzyl ester and intramolecular cyclization—are driven by common laboratory environmental factors. By implementing rigorous storage and handling protocols and utilizing a validated, stability-indicating HPLC method, researchers can ensure the integrity of this critical reagent. The protocols outlined in this guide provide a robust framework for minimizing degradation and verifying purity, thereby safeguarding the accuracy and reliability of your scientific endeavors.

References

-

Arii, K., Kai, T., & Kokuba, Y. (1999). Degradation kinetics of L-alanyl-L-glutamine and its derivatives in aqueous solution. European Journal of Pharmaceutical Sciences, 7(2), 107-112. [Link]

-

Bergana, M. M., Holton, J. D., Reyzer, I. L., Snowden, M. K., Baxter, J. H., & Pound, V. L. (2000). NMR and MS Analysis of Decomposition Compounds Produced From N-acetyl-L-glutamine at Low pH. Journal of Agricultural and Food Chemistry, 48(12), 6003-6010. [Link]

-

Bolchi, C., Bavo, F., Pallavicini, M. (2017). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents. ResearchGate. [Link]

-

Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Retrieved from Chemistry LibreTexts website. [Link]

-

Gyros Protein Technologies. (2020). Peptide Purity & Yield Optimizing in SPPS. Retrieved from Gyros Protein Technologies blog. [Link]

-

Khurana, J. M., & Arora, R. (2009). Chemoselective Cleavage of Benzyl Esters using Nickel Boride. Synthesis, 2009(07), 1127-1130. [Link]

-

MySkinRecipes. (n.d.). D-Isoglutamine Benzyl Ester Hydrochloride. Retrieved from MySkinRecipes website. [Link]

-

MtoZ Biolabs. (n.d.). Mechanism of Peptide Purity Analysis. Retrieved from MtoZ Biolabs website. [Link]

-

Rathore, A. S. (2009). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [Link]

-

Sleno, L. (2012). Computational Studies on the Mechanisms of Nonenzymatic Intramolecular Cyclization of the Glutamine Residues Located at N-Termini Catalyzed by Inorganic Phosphate Species. PubMed Central. [Link]

-

Varghese, S., & Shinde, D. (2016). Massive Glutamine Cyclization to Pyroglutamic Acid in Human Serum Discovered Using NMR Spectroscopy. PubMed Central. [Link]

-

Volwiler, E. H., & Vliet, E. B. (1921). Preparation and Hydrolysis of Benzyl Esters. Scite.ai. [Link]

-

Bhandare, P., Madhavan, P., Rao, B.M., & Rao, N.S. (2010). Determination of amino acid without derivatization by using HPLC-HILIC column. Journal of Chemical and Pharmaceutical Research, 2(2), 372-380. [Link]

-

Patel, S., Vyas, V. K., & Mehta, P. J. (2023). A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations. International Journal of Peptide Research and Therapeutics, 29(2). [Link]

-

Tsuboi, T., Hirata, H., & Tsutsumi, Y. (2019). Computational Studies on the Nonenzymatic Deamidation Mechanisms of Glutamine Residues. ACS Omega, 4(2), 4334-4342. [Link]

-

MedCrave. (2016). Forced Degradation Studies. MedCrave online. [Link]

Sources

- 1. Mechanism of Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]

- 2. Benzyl Ethers [organic-chemistry.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Computational Studies on the Mechanisms of Nonenzymatic Intramolecular Cyclization of the Glutamine Residues Located at N-Termini Catalyzed by Inorganic Phosphate Species - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Massive Glutamine Cyclization to Pyroglutamic Acid in Human Serum Discovered Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. biopharminternational.com [biopharminternational.com]

- 9. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

- 10. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]

- 11. peptideregenesis.com [peptideregenesis.com]

- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 13. scite.ai [scite.ai]

An In-Depth Technical Guide to D-Isoglutamine Benzyl Ester Hydrochloride for Advanced Peptide Synthesis

Introduction: Overcoming the Glutamine Challenge in Peptide Synthesis

The incorporation of glutamine (Gln) residues into peptide sequences is fundamental for synthesizing a vast array of biologically active molecules, from therapeutics to research tools. However, the unprotected side-chain amide of glutamine presents significant synthetic challenges. Under standard coupling or deprotection conditions, particularly in Solid-Phase Peptide Synthesis (SPPS), the Gln side chain is notoriously prone to intramolecular cyclization, leading to the formation of a stable pyroglutamate (pGlu) residue at the N-terminus.[1][2] This irreversible reaction terminates the peptide chain elongation, reducing the yield of the target peptide and complicating purification. Another significant side reaction is the dehydration of the side-chain amide to a nitrile group under strong activation conditions.

To circumvent these issues, a robust protecting group strategy for the glutamine side chain is essential. D-Isoglutamine benzyl ester hydrochloride (H-D-Gln(OBzl)-NH2·HCl) emerges as a highly effective building block designed to mitigate these side reactions. This guide provides an in-depth analysis of its chemical properties, mechanism of action, and field-proven protocols for its successful application in peptide synthesis, aimed at researchers, chemists, and drug development professionals.

Chemical Profile and Strategic Advantages

D-Isoglutamine benzyl ester hydrochloride is a derivative of D-glutamic acid where the γ-carboxyl group is protected as a benzyl ester, and the α-carboxyl group exists as a primary amide.[3][4] This "isoglutamine" arrangement is a key feature, ensuring that the peptide bond forms exclusively at the α-amino group.

-

Chemical Structure: Benzyl (4R)-4,5-diamino-5-oxopentanoate hydrochloride[3]

-